

# AG-1909 administration in human clinical trials for cat allergy

Author: BenchChem Technical Support Team. Date: December 2025



# **Application Notes & Protocols: REGN1908-1909 for Cat Allergy**

### **Introduction and Mechanism of Action**

REGN1908-1909 is an investigational therapeutic agent for the treatment of cat allergy. It is not a vaccine but a passive immunotherapy. The therapy consists of a 1:1 cocktail of two fully human IgG4 monoclonal antibodies, REGN1908 and REGN1909.[1][2] These antibodies were developed by Regeneron Pharmaceuticals using their VelocImmune® technology.[3]

The primary mechanism of action is the direct neutralization of the major cat allergen, Felis domesticus 1 (Fel d 1).[1][2] Fel d 1 is the trigger for the majority of cat-allergic reactions.[3][4] The two antibodies in the cocktail, REGN1908 and REGN1909, bind to two distinct, non-overlapping epitopes on the Fel d 1 protein.[1][5]

By binding to Fel d 1, REGN1908-1909 acts as a blocking antibody, preventing the allergen from cross-linking with allergen-specific Immunoglobulin E (IgE) antibodies.[1] This IgE is bound to high-affinity Fc-epsilon receptors (FcɛRI) on the surface of mast cells and basophils. The inhibition of this cross-linking prevents the degranulation of these effector cells, thereby blocking the release of histamine and other inflammatory mediators that cause the symptoms of an allergic reaction.[1] This intervention suppresses both early and late-phase allergic responses.[6]



## **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: Mechanism of REGN1908-1909 action.

# **Clinical Trial Data Summary**

Clinical trials have evaluated REGN1908-1909 for safety, pharmacokinetics, and efficacy in adults with confirmed cat allergies. The agent has demonstrated a rapid and durable reduction in allergic responses.[7]

# Table 1: Pharmacokinetic Profile of REGN1908-1909 (Single Subcutaneous Doses)

Data from a Phase 1 study in adults with cat allergy.[1][2]

| Parameter                             | 150 mg Dose (n=6)                | 300 mg Dose (n=6)                | 600 mg Dose (n=6)                |
|---------------------------------------|----------------------------------|----------------------------------|----------------------------------|
| Tmax (Time to Max. Concentration)     | ~6.2 - 8.2 days                  | ~6.2 - 8.2 days                  | ~6.2 - 8.2 days                  |
| Terminal Half-life<br>(REGN1908)      | ~30 days                         | ~30 days                         | ~30 days                         |
| Terminal Half-life<br>(REGN1909)      | ~21 days                         | ~21 days                         | ~21 days                         |
| Target Serum Concentration (>10 mg/L) | Not specified                    | Not specified                    | Maintained for 8-12<br>weeks     |
| Kinetics                              | Linear and dose-<br>proportional | Linear and dose-<br>proportional | Linear and dose-<br>proportional |

# Table 2: Efficacy Outcomes from Phase 2 Trial (Single 600 mg SC Dose vs. Placebo)

Data from a study in cat-allergic patients with mild asthma, assessed in a controlled Environmental Exposure Unit (EEU).[3][4][7]



| Efficacy Endpoint                                   | REGN1908-1909<br>(n=29)  | Placebo (n=27)                | P-value       |
|-----------------------------------------------------|--------------------------|-------------------------------|---------------|
| Median Time to Early<br>Asthmatic Response<br>(EAR) | > 4 hours                | 51 minutes                    | p=0.0083      |
| Prevention of FEV1 Decline (at Week 1)              | 68% prevention           | 23% prevention                | Not specified |
| Tolerated Allergen<br>Quantity (vs.<br>Baseline)    | 3-fold higher (60 ng)    | No significant change (20 ng) | p=0.003       |
| Duration of Effect                                  | Up to 85 days (3 months) | N/A                           | N/A           |
| Skin Prick Test<br>Reactivity                       | Substantially reduced    | No significant change         | p < .001      |

### **Clinical Trial Protocols**

The following protocols are synthesized from published Phase 1b and Phase 2 clinical trial designs for REGN1908-1909.

### **Patient Screening and Eligibility**

**Inclusion Criteria:** 

- Healthy adults (typically 18-65 years of age).
- Clinical history of cat allergy (rhinitis, conjunctivitis, and/or mild asthma).
- Positive skin prick test (SPT) to cat allergen.
- Demonstrable Early Asthmatic Response (EAR), defined as a ≥20% reduction in Forced Expiratory Volume in 1 second (FEV1) upon controlled cat allergen exposure.[4][7]
- Forced Expiratory Volume (FEV1) ≥70% of predicted value at screening.[8]



#### **Exclusion Criteria:**

- Living with a cat or significant cat exposure at home within the last year.
- Previous receipt of REGN1908-1909 in a clinical trial (placebo is allowed).[8]
- Active lung disease other than mild, stable asthma.
- Treatment with other investigational drugs within a specified timeframe (e.g., 2 months).[8]
- Use of allergen-specific immunotherapy for cat allergy is often an exclusion criterion.[4]

### **Dosing and Administration**

- Formulation: REGN1908 and REGN1909 are supplied as a sterile solution for injection.
- Dosage: A single dose of 600 mg, composed of 300 mg of REGN1908 and 300 mg of REGN1909.[7] Other doses tested include 150 mg and 300 mg total.[1][2]
- Route of Administration: Subcutaneous (SC) injection.[1][2]
- Frequency: Administered as a single dose. Efficacy has been shown to last for up to 3 months.[4][7]

# Efficacy Assessment Protocol (Controlled Allergen Challenge)

The primary efficacy is determined using a Controlled Cat Allergen Challenge, often within an Environmental Exposure Unit (EEU) or via Nasal Allergen Challenge (NAC).

#### Protocol Workflow:

- Baseline Challenge: Prior to treatment, establish a baseline allergic response. Patients are exposed to a standardized concentration of cat allergen (e.g., 40 nanograms) in an EEU.[7]
- Measure Baseline Response: Key metrics are recorded, including:
  - Time to onset of EAR (≥20% FEV1 drop).



- Total Nasal Symptom Score (TNSS).
- Ocular symptom scores.
- Randomization & Dosing: Eligible patients are randomized to receive a single subcutaneous dose of REGN1908-1909 (e.g., 600 mg) or a matching placebo.
- Post-Dose Challenges: The allergen challenge is repeated at specified time points post-administration (e.g., Day 8, Day 29, Day 57, and Day 85).[4]
- Measure Post-Dose Response: The same efficacy metrics are recorded during each postdose challenge to assess for improvement compared to baseline and the placebo group.
- Pharmacodynamic/Biomarker Assessment:
  - Skin Prick Tests (SPT): Wheal and flare responses to cat allergen are measured at baseline and follow-up visits.[8]
  - Blood Sampling: Serum is collected at predefined intervals for pharmacokinetic analysis and to measure levels of biomarkers like IgE.[1][2]
  - Nasal Fluid Analysis: Samples may be collected post-NAC to measure local levels of cytokines and chemokines (e.g., IL-4, IL-5, IL-13).[5][6]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Clinical trial workflow for REGN1908-1909.



## Safety and Tolerability

Across clinical studies, single subcutaneous doses of REGN1908-1909 up to 600 mg have been generally well-tolerated.[4] Adverse events were reported to be not dose-dependent, and no dose-limiting toxicities were identified in the Phase 1 dose-escalation study.[1][2] Standard monitoring for injection site reactions and systemic adverse events should be conducted as per good clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. REGN1908-1909 monoclonal antibodies block Fel d 1 in cat allergic subjects:
   Translational pharmacokinetics and pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 2. REGN1908-1909 monoclonal antibodies block Fel d 1 in cat allergic subjects: Translational pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regeneron Announces Positive Phase 2 Data Evaluating Fel d 1 Antibody Cocktail in Catallergic Patients with Mild Asthma [prnewswire.com]
- 4. REGN1908/1909 prevented cat allergen-induced asthma [aaaai.org]
- 5. researchgate.net [researchgate.net]
- 6. Passive Prophylactic Administration with a Single Dose of Anti–Fel d 1 Monoclonal Antibodies REGN1908–1909 in Cat Allergen–induced Allergic Rhinitis: A Randomized, Double-Blind, Placebo-controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Clinical Trials [clinicaltrials.regeneron.com]
- 9. Clinical Trials [clinicaltrials.regeneron.com]
- To cite this document: BenchChem. [AG-1909 administration in human clinical trials for cat allergy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605001#ag-1909-administration-in-human-clinicaltrials-for-cat-allergy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com